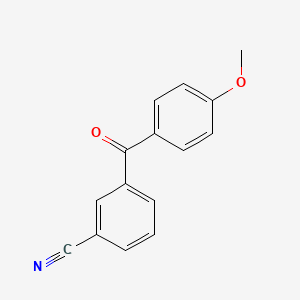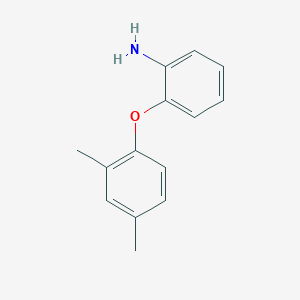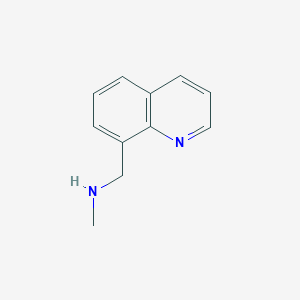
2-Methyl-3-nitrophenylacetic Acid
概述
描述
2-Methyl-3-nitrophenylacetic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a methyl group at the second position and a nitro group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitrophenylacetic acid typically involves the nitration of 2-methylphenylacetic acid. The process can be summarized as follows :
Starting Material: 2-methylphenylacetic acid.
Reagents: Acetic anhydride and dichloromethane.
Reaction Conditions: The reaction mixture is cooled to 0°C, and 98% nitric acid is added dropwise. The reaction temperature is maintained between -10°C and 10°C for 1 to 3 hours.
Product Isolation: The reaction mixture is filtered to obtain the target product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
化学反应分析
Types of Reactions
2-Methyl-3-nitrophenylacetic acid undergoes various chemical reactions, including:
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and nickel catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-Methyl-3-aminophenylacetic acid.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Oxidation: 2-Carboxy-3-nitrophenylacetic acid.
科学研究应用
2-Methyl-3-nitrophenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Methyl-3-nitrophenylacetic acid depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Nitrophenylacetic acid: Lacks the methyl group at the second position.
4-Nitrophenylacetic acid: Has the nitro group at the fourth position instead of the third.
3-Nitrophenylacetic acid: Lacks the methyl group at the second position.
Uniqueness
2-Methyl-3-nitrophenylacetic acid is unique due to the presence of both a methyl group and a nitro group on the phenyl ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable in specific synthetic and industrial applications .
属性
IUPAC Name |
2-(2-methyl-3-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-7(5-9(11)12)3-2-4-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIOFILTAJJDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543082 | |
| Record name | (2-Methyl-3-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23876-15-5 | |
| Record name | 2-Methyl-3-nitrobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23876-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methyl-3-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Methyl-3-nitrophenylacetic acid in pharmaceutical chemistry?
A1: this compound serves as a crucial building block in synthesizing various pharmacologically active compounds, particularly dopamine receptor agonists like ropinirole. [, , ]. These agonists are essential in treating conditions like Parkinson's disease by mimicking the action of dopamine in the brain.
Q2: Can you describe a specific synthetic route utilizing this compound to produce a dopamine receptor agonist?
A2: Certainly. One established route utilizes this compound to synthesize ropinirole hydrochloride. This multi-step process involves:
- Amidation: The acyl chloride reacts with dipropylamine to form an amide, specifically N,N-dipropyl-2-methyl-3-nitrophenethylamine. []
- Condensation, Hydrolysis, and Reduction: The resulting amine undergoes a series of reactions including condensation with oxalic acid diethyl ester, hydrolysis, and subsequent reduction to yield 2-nitro-6-[2-(dipropylamino)ethyl]phenylacetic acid. []
- Cyclization and Salt Formation: A final reduction step followed by cyclization and salt formation with hydrochloric acid yields the desired ropinirole hydrochloride. []
Q3: Have there been any studies on the structural characteristics of this compound?
A3: Yes, crystallographic studies have provided insights into the structure of this compound. The molecule exists as a centrosymmetric dimer in its crystal structure due to intermolecular hydrogen bonding between the carboxylic acid groups (O—H⋯O). [] This dimer formation can influence the compound's physical properties, such as melting point and solubility.
Q4: What alternative starting materials or synthetic routes exist for producing dopamine receptor agonists?
A4: Research has explored alternative synthetic approaches. For instance, 4-(β-aminoethyl)indolones, another class of dopamine receptor agonists, can be synthesized starting from 4-methoxybenzeneethanamine or this compound. [] The choice of starting materials and synthetic route often depends on factors such as cost-effectiveness, yield, and the desired isomeric purity of the final compound.
Q5: What is the significance of understanding Structure-Activity Relationships (SAR) in this context?
A5: Investigating the SAR of this compound derivatives and related compounds is crucial for optimizing the potency and selectivity of dopamine receptor agonists. [] By systematically modifying the structure and evaluating the resulting changes in biological activity, researchers can identify essential structural features that contribute to the desired pharmacological effect. This knowledge paves the way for designing and synthesizing new and improved therapeutics for conditions like Parkinson's disease.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

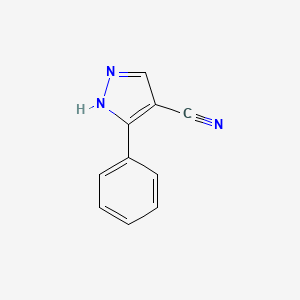
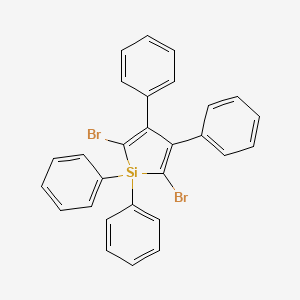

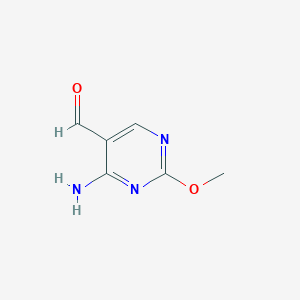
![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)
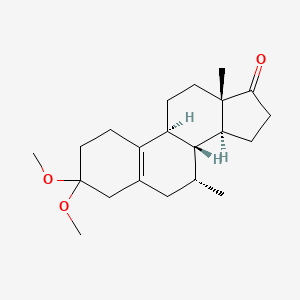
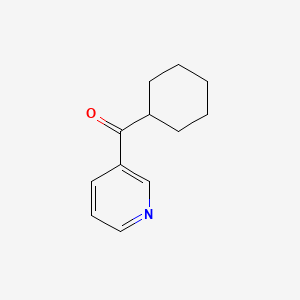
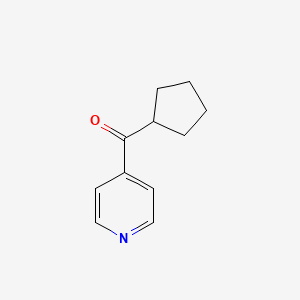
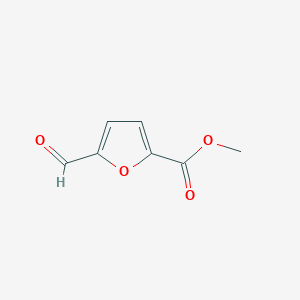
![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)
